Chondramide A

Natural Product Production Fermentation Scalability Supply Chain

Choose Chondramide A for your F-actin stabilization studies. Unlike jasplakinolide—limited by marine sponge extraction—Chondramide A is produced via scalable fermentation of Chondromyces crocatus, ensuring reliable supply and cost stability for milligram-to-gram quantities. Validated applications include: anti-Toxoplasma gondii drug discovery (EC50 0.3–1.3 μM, faster action than pyrimethamine); in vivo oncology models (0.5 mg/kg inhibits lung metastasis in 4T1-Luc); and selective PKCε trapping in breast cancer cells (MCF7, MDA-MB-231) while sparing non-tumorigenic MCF-10A. Avoid generic substitution—request a quote today.

Molecular Formula C36H46N4O7
Molecular Weight 646.8 g/mol
Cat. No. B15563743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChondramide A
Molecular FormulaC36H46N4O7
Molecular Weight646.8 g/mol
Structural Identifiers
InChIInChI=1S/C36H46N4O7/c1-20-16-21(2)24(5)47-36(45)32(46-7)31(25-12-14-27(41)15-13-25)39-34(43)30(18-26-19-37-29-11-9-8-10-28(26)29)40(6)35(44)23(4)38-33(42)22(3)17-20/h8-16,19,21-24,30-32,37,41H,17-18H2,1-7H3,(H,38,42)(H,39,43)/b20-16+/t21-,22+,23+,24-,30-,31+,32+/m1/s1
InChIKeyIEKCRWAFVYJECW-XYDQKOHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chondramide A: A Myxobacterial Cyclodepsipeptide Actin Stabilizer with Fermentation Scalability Advantage Over Jasplakinolide


Chondramide A is a cyclodepsipeptide natural product isolated from the myxobacterium Chondromyces crocatus . Structurally, it is closely related to the marine sponge-derived compound jasplakinolide (jaspamide) and shares its mechanism of action: binding to filamentous actin (F-actin) and inducing/stabilizing actin polymerization . Unlike jasplakinolide, which requires collection from marine sponges or complex total synthesis, Chondramide A can be produced in large amounts via fermentation, representing a key procurement and scalability advantage .

Chondramide A vs. Jasplakinolide, Cytochalasins, and Latrunculins: Why Simple Substitution Is Not Supported by Evidence


Actin-targeting compounds are not functionally interchangeable. Chondramide A and jasplakinolide stabilize F-actin and promote polymerization, whereas cytochalasins (e.g., cytochalasin D) and latrunculins act as F-actin-severing or G-actin-sequestering agents, respectively . Even within the F-actin-stabilizing class, critical differences exist: Chondramide A is produced via fermentation, offering supply chain and cost advantages over jasplakinolide, which is obtained from marine sponge extraction or multi-step total synthesis . Additionally, Chondramide A exhibits distinct biological activities, including anti-angiogenic effects and selective trapping of the pro-survival kinase PKCε in cancer cells , that are not simply extrapolated from jasplakinolide's profile. These differences preclude generic substitution without rigorous experimental validation.

Chondramide A Procurement Guide: Head-to-Head Quantitative Differentiation from Key Comparators


Chondramide A Production Scalability: Fermentation Yield Advantage Over Jasplakinolide

Chondramide A can be produced in large amounts by fermentation of the myxobacterium Chondromyces crocatus, a critical differentiator from jasplakinolide, which is primarily obtained via extraction from marine sponges (Jaspis spp.) or total synthesis . This fermentation capability provides a scalable, renewable, and potentially more cost-effective supply chain for research and industrial applications. The original publication explicitly states: 'The chondramides--unlike jasplakinolide--can be produced in large amounts by fermentation' .

Natural Product Production Fermentation Scalability Supply Chain

Chondramide A Cytotoxicity Against Tumor Cell Lines: IC50 Range Comparable to Cytochalasin D and Jasplakinolide

In a direct comparative study, Chondramide A inhibited proliferation of various tumor cell lines with IC50 values ranging from 3 to 85 nM . This range was of the same order of magnitude as those found for the reference compounds cytochalasin D and jasplakinolide . The assay used a tetrazolium salt reduction method to measure cell proliferation.

Cytotoxicity Cancer Research Cell Proliferation Assay

Chondramide A Anti-Toxoplasma gondii Activity: EC50 Range and Speed Advantage Over Pyrimethamine

Chondramide A and its synthetic analogues block growth of Toxoplasma gondii on host cell monolayers with EC50 values ranging from 0.3 to 1.3 μM . Critically, chondramide treatment was more rapidly effective in blocking parasite invasion than pyrimethamine, a standard therapeutic agent for toxoplasmosis . Structural modeling revealed variations in the actin binding site between host and parasite, providing a platform for future selective inhibitor design .

Antiparasitic Toxoplasma gondii Drug Discovery

Chondramide A β-Tyrosine SAR: Tolerance for Modification at the 4-Position with Retention of Potency Comparable to Jasplakinolide

Synthesis and biological evaluation of ten Chondramide A analogues with modified β-tyrosine moieties revealed that the 4-position of the aryl ring tolerates structural modifications quite well . Growth inhibition assays showed that most analogues were biologically active, with some reaching the activity level of jasplakinolide . This SAR information guides rational analog design and differentiates Chondramide A's β-tyrosine binding pocket from other actin-binding cyclodepsipeptides.

Structure-Activity Relationship Medicinal Chemistry Analog Synthesis

Chondramide A Anti-Angiogenic Activity: In Vivo Tumor Vascularization Reduction Without Reported Jasplakinolide Equivalent Data

In a xenograft tumor model, Chondramide A treatment significantly reduced vascularization, demonstrating anti-angiogenic activity in vivo . The compound diminished angiogenesis via two mechanisms: disintegration of stress fibres and reduction of promigratory signals . Importantly, no equivalent in vivo anti-angiogenic data has been reported for jasplakinolide in the peer-reviewed literature to date, representing a distinct biological differentiator for Chondramide A within the actin-stabilizer class .

Angiogenesis Inhibition Anti-Cancer In Vivo Pharmacology

Chondramide A Anti-Metastatic Efficacy In Vivo: Lung Metastasis Inhibition at 0.5 mg/kg in 4T1-Luc Mouse Model

In a 4T1-Luc BALB/c mouse model of breast cancer metastasis, Chondramide A (administered as 0.5 mg/kg ChB) significantly inhibited metastasis to the lung . Quantitative bioluminescence imaging showed a statistically significant reduction in lung metastatic burden in treated mice compared to untreated controls (p < 0.05) . In vitro, Chondramide A reduced migration and invasion of the highly invasive MDA-MB-231 breast cancer cell line, with the anti-metastatic effect attributed to decreased cellular contractility via RhoA pathway inhibition .

Metastasis Inhibition Breast Cancer In Vivo Efficacy

Chondramide A: Validated Application Scenarios for Research Procurement Based on Comparative Evidence


Fermentation-Based Supply for Large-Scale Actin Cytoskeleton Studies

For research programs requiring milligram-to-gram quantities of an F-actin stabilizer, Chondramide A is the preferred procurement choice over jasplakinolide due to its production via fermentation of Chondromyces crocatus . This scalable and renewable supply chain mitigates the cost and availability constraints associated with marine sponge-derived jasplakinolide, enabling sustained, large-scale in vitro and in vivo studies.

Lead Scaffold for Fast-Acting Anti-Toxoplasma Therapeutics

Chondramide A serves as a validated lead scaffold for anti-Toxoplasma drug discovery, with an established EC50 range of 0.3–1.3 μM against T. gondii and a demonstrated speed advantage over the standard therapy pyrimethamine . Procurement of Chondramide A is indicated for medicinal chemistry programs aiming to synthesize and screen novel analogues with improved selectivity based on the characterized parasite-host actin binding site differences .

In Vivo Tool Compound for Angiogenesis and Metastasis Research

Chondramide A is a unique in vivo tool within the actin-stabilizer class, with demonstrated anti-angiogenic activity in tumor xenograft models and significant inhibition of lung metastasis at 0.5 mg/kg in the 4T1-Luc breast cancer model . Procurement is recommended for preclinical oncology studies investigating actin cytoskeleton modulation as a strategy to target tumor vascularization and metastatic dissemination, areas where jasplakinolide lacks equivalent validated in vivo data.

Chemical Biology Probe for Selective PKCε Trapping in Cancer Cells

Chondramide A selectively traps the pro-survival kinase PKCε in actin bundles, leading to apoptosis in breast cancer cells overexpressing PKCε (e.g., MCF7, MDA-MB-231) while sparing non-tumorigenic MCF-10A cells with low PKCε expression . Procurement is indicated for research programs investigating the link between actin dynamics and PKCε signaling in cancer, or for screening efforts seeking to exploit PKCε overexpression as a tumor-specific vulnerability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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